2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one

Description

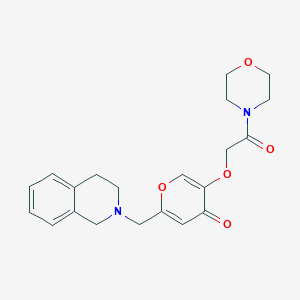

This compound features a 4H-pyran-4-one core substituted at the 2-position with a (3,4-dihydroisoquinolin-1H-yl)methyl group and at the 5-position with a 2-morpholino-2-oxoethoxy chain. The pyranone core is a common pharmacophore in medicinal chemistry, often associated with bioactivity in kinase inhibition or antimicrobial applications .

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-(2-morpholin-4-yl-2-oxoethoxy)pyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c24-19-11-18(13-22-6-5-16-3-1-2-4-17(16)12-22)27-14-20(19)28-15-21(25)23-7-9-26-10-8-23/h1-4,11,14H,5-10,12-13,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPUQNPGZFGTPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one is a multi-step process:

Step One: : Initial formation of the dihydroisoquinoline core.

Step Two: : Attachment of the morpholino-2-oxoethoxy side chain via etherification.

Step Three: : Formation of the pyran-4-one ring through cyclization.

Industrial Production Methods

Industrial-scale synthesis would likely utilize similar pathways, optimized for yield and efficiency. Flow chemistry could be employed to ensure continuous production and improved reaction control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation at various sites, potentially forming different functional groups like carbonyls.

Reduction: : Reduction could occur at the nitrogen-containing rings or the pyranone moiety.

Substitution: : Nucleophilic substitutions can happen, particularly at reactive sites like the nitrogen in the dihydroisoquinoline ring.

Common Reagents and Conditions

Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: : Common reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophiles like Grignard reagents or organolithiums.

Major Products Formed

The major products depend on the type of reaction, but often include simpler aromatic compounds, alcohols, or substituted derivatives of the original compound.

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that compounds related to 3,4-dihydroisoquinolin-2(1H)-yl structures, including the specified compound, act as positive allosteric modulators of the dopamine D1 receptor. This modulation is significant for treating neurodegenerative diseases such as Parkinson's disease and schizophrenia . These conditions are associated with cognitive impairments and motor dysfunctions, which can potentially be alleviated by such compounds .

Table 1: Summary of Neuropharmacological Applications

| Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Parkinson's Disease | Modulation of D1 receptors | Improvement in motor symptoms |

| Schizophrenia | Positive allosteric modulation | Relief from cognitive impairment |

| Alzheimer's Disease | Targeting cognitive decline | Potential enhancement of memory functions |

Treatment of Depression and ADHD

Additionally, these compounds may also aid in the treatment of depression and attention deficit-hyperactivity disorder (ADHD) by enhancing dopaminergic signaling pathways . The ability to improve cognitive function while minimizing side effects presents a promising avenue for future drug development.

Antiglioma Activity

Recent studies have highlighted the potential of pyran derivatives in treating gliomas, a type of brain cancer characterized by aggressive growth. Compounds similar to the one have shown significant anti-proliferative activity against glioma cell lines .

Case Study: Antiglioma Activity Evaluation

A study synthesized various derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one, assessing their efficacy against glioma cells. One compound demonstrated an IC50 value of 1.43 μM against HT1080 cells, indicating strong anti-cancer properties .

Table 2: Antiglioma Activity Results

| Compound ID | Cell Line | IC50 (μM) | Inhibitory Rate (%) |

|---|---|---|---|

| 4a | HT1080 | 1.43 | 86.3 |

| - | U87 | 4.6 | Not specified |

Mechanistic Insights

The mechanism by which these compounds exert their effects involves modulation at the molecular level, particularly through interactions with specific receptors and enzymes involved in neurotransmitter signaling and cancer cell proliferation. For instance, the inhibition of d-2-hydroxyglutarate (d-2HG), a metabolite associated with glioma progression, was noted as a key action point for certain derivatives .

Mechanism of Action

The compound's mechanism of action depends on the specific application:

Molecular Targets: : Could interact with enzymes or receptors in biological systems.

Pathways Involved: : May inhibit or activate specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 2: Docking Performance (Glide Software)

| Compound Type | Avg. RMSD (Å) | Enrichment Factor (Glide 2.5) |

|---|---|---|

| Chromen-4-one Derivatives | <1.0 | 3× higher than GOLD 1.1 |

| Pyrimidine-based Ligands | 1.2–2.0 | 2× higher than FlexX 1.8 |

| Target Compound (Predicted) | ~1.5* | Comparable to chromenones* |

*Predicted based on structural similarity to high-performing analogs.

Biological Activity

The compound 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one represents a novel chemical entity with potential therapeutic applications. Its structural features suggest activity against various biological targets, including those relevant to cancer and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Structural Overview

The compound features a complex structure comprising:

- A dihydroisoquinoline moiety, known for various biological activities.

- A morpholino group which may enhance solubility and bioavailability.

- A pyranone core that is often associated with antioxidant properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The pyranone structure is known for its ability to scavenge free radicals, contributing to its antioxidant properties. Studies have shown that derivatives of similar structures exhibit significant radical scavenging activity against ABTS˙+ and DPPH radicals .

- Inhibition of Protein Arginine Methyltransferases (PRMT5) : A related compound demonstrated potent inhibition of PRMT5, a target implicated in various cancers. The IC50 value for this compound was reported at 8.5 nM, indicating strong inhibitory potential .

- Antifungal Properties : Compounds with similar isoquinoline frameworks have shown antifungal activity against phytopathogenic fungi. The structural similarity suggests that the compound may also exhibit antifungal properties .

Biological Activity Data

The biological activities of this compound can be summarized in the following table:

Case Study 1: Anticancer Activity

A study involving a series of N-substituted derivatives targeting PRMT5 demonstrated that compounds similar to our target exhibited pronounced anti-proliferative effects in MV4-11 leukemia cells. The lead compound not only inhibited PRMT5 effectively but also showed significant tumor growth reduction in xenograft models .

Case Study 2: Antifungal Studies

In another investigation, a set of isoquinoline derivatives was tested against seven species of phytopathogenic fungi. The results indicated that several derivatives had comparable or superior antifungal activity compared to standard treatments like thiabendazole (TBZ), with some compounds achieving over 90% inhibition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.